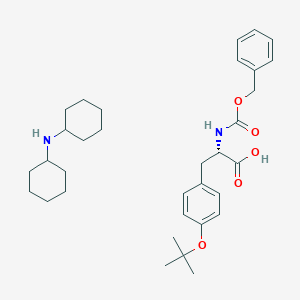
Z-Tyr(tBu)-OH.DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Tyr(tBu)-OH.DCHA, also known as N-Cbz-O-tert-butyl-L-tyrosine dicyclohexylammonium salt, is a derivative of tyrosine. It is commonly used in peptide synthesis as a protected amino acid. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) group protecting the amino group and a tert-butyl group protecting the hydroxyl group on the tyrosine side chain. The dicyclohexylammonium (DCHA) salt form enhances its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Tyr(tBu)-OH.DCHA typically involves the following steps:
Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This forms N-Cbz-tyrosine.
Protection of the Hydroxyl Group: The hydroxyl group on the tyrosine side chain is protected by reacting N-Cbz-tyrosine with tert-butyl chloride in the presence of a base such as sodium hydroxide, forming N-Cbz-O-tert-butyl-L-tyrosine.
Formation of the Dicyclohexylammonium Salt: The final step involves reacting N-Cbz-O-tert-butyl-L-tyrosine with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Z-Tyr(tBu)-OH.DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: The Cbz and tert-butyl protecting groups can be removed under acidic or hydrogenation conditions to yield free tyrosine.
Coupling Reactions: It can participate in peptide coupling reactions, where the protected amino acid is coupled with other amino acids to form peptides.
Common Reagents and Conditions
Deprotection: Hydrogenation using palladium on carbon (Pd/C) for Cbz group removal, and trifluoroacetic acid (TFA) for tert-butyl group removal.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are commonly used for peptide coupling.
Major Products
Deprotection: Free tyrosine.
Coupling: Peptides with specific sequences depending on the amino acids used in the reaction.
Applications De Recherche Scientifique
Z-Tyr(tBu)-OH.DCHA is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein structure and function, as well as enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including diagnostics and therapeutics.
Mécanisme D'action
The mechanism of action of Z-Tyr(tBu)-OH.DCHA primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups (Cbz and tert-butyl) prevent unwanted side reactions during peptide coupling. Once the desired peptide sequence is synthesized, the protecting groups are removed to yield the functional peptide. The molecular targets and pathways involved depend on the specific peptide synthesized and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cbz-O-tert-butyl-L-phenylalanine: Similar structure but with a phenylalanine backbone instead of tyrosine.
N-Cbz-O-tert-butyl-L-serine: Similar structure but with a serine backbone.
N-Cbz-O-tert-butyl-L-threonine: Similar structure but with a threonine backbone.
Uniqueness
Z-Tyr(tBu)-OH.DCHA is unique due to the presence of both Cbz and tert-butyl protecting groups, which provide dual protection during peptide synthesis. This dual protection is particularly useful in complex peptide synthesis where multiple reactive sites need to be protected. Additionally, the dicyclohexylammonium salt form enhances its solubility and stability, making it easier to handle in various synthetic processes.
Propriétés
Numéro CAS |
16879-90-6 |
|---|---|
Formule moléculaire |
C33H48N2O5 |
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
dicyclohexylazanium;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C21H25NO5.C12H23N/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2/t18-;/m0./s1 |
Clé InChI |
FDNJRKLIHBJXIR-FERBBOLQSA-N |
SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
SMILES isomérique |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
Key on ui other cas no. |
16879-90-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















